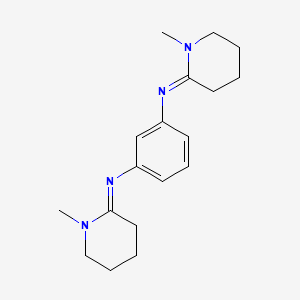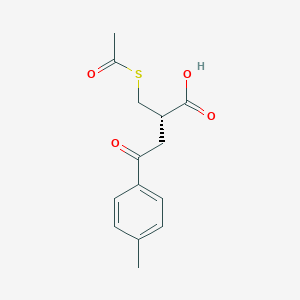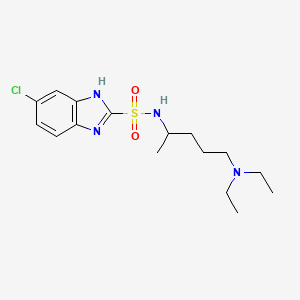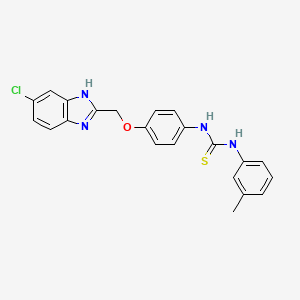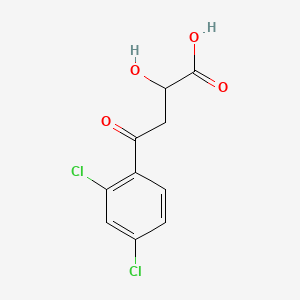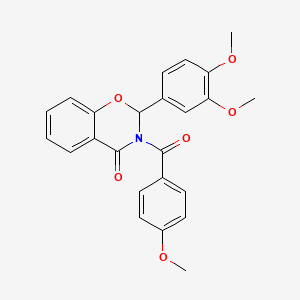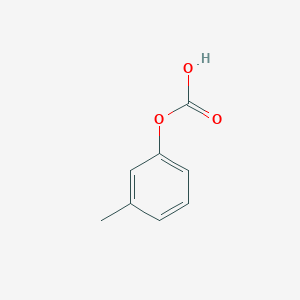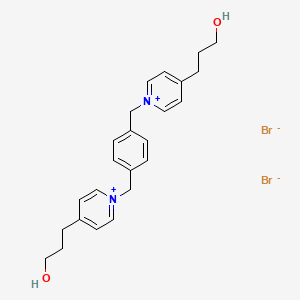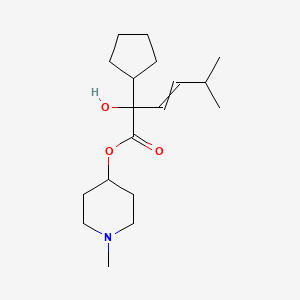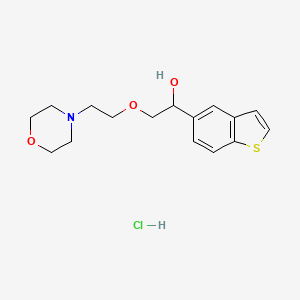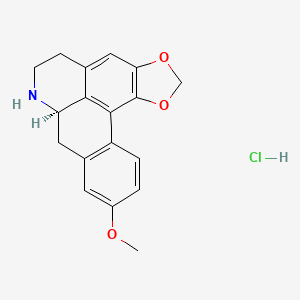
4-Thiazolidinone, 3,3'-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(+-)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(±)- is a complex organic compound with significant interest in various fields of chemistry and biology. This compound belongs to the thiazolidinone class, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(±)- typically involves the reaction of 2-(5-methyl-2-thienyl)thiazolidin-4-one with 1,3-dibromopropane under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(±)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazolidinone ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazolidinones.
Aplicaciones Científicas De Investigación
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(±)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, anti-inflammatory, and anticancer activities, making it a valuable compound in biological research.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(±)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in cellular processes.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with protein-protein interactions.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinone Derivatives: Compounds with similar thiazolidinone core structures but different substituents.
Thienyl Derivatives: Compounds containing the thienyl group, which may exhibit similar biological activities.
Uniqueness
4-Thiazolidinone, 3,3’-(1,3-propanediyl)bis(2-(5-methyl-2-thienyl)-, (R*,R*)-(±)- is unique due to its specific combination of thiazolidinone and thienyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
157247-98-8 |
|---|---|
Fórmula molecular |
C19H22N2O2S4 |
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
(2R)-2-(5-methylthiophen-2-yl)-3-[3-[(2R)-2-(5-methylthiophen-2-yl)-4-oxo-1,3-thiazolidin-3-yl]propyl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H22N2O2S4/c1-12-4-6-14(26-12)18-20(16(22)10-24-18)8-3-9-21-17(23)11-25-19(21)15-7-5-13(2)27-15/h4-7,18-19H,3,8-11H2,1-2H3/t18-,19-/m1/s1 |
Clave InChI |
XYJPHEYGWRNSIM-RTBURBONSA-N |
SMILES isomérico |
CC1=CC=C(S1)[C@@H]2N(C(=O)CS2)CCCN3[C@H](SCC3=O)C4=CC=C(S4)C |
SMILES canónico |
CC1=CC=C(S1)C2N(C(=O)CS2)CCCN3C(SCC3=O)C4=CC=C(S4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


